N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)thiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring fused with a bifuran moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, materials science, and organic electronics. The unique structure of N-([2,3’-bifuran]-5-ylmethyl)thiophene-3-carboxamide allows it to exhibit diverse chemical and biological properties, making it a valuable target for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)thiophene-3-carboxamide typically involves the cyclization of precursor molecules under specific conditions. One common method includes the reaction of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired thiophene-carboxamide structure.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. For instance, the Gewald reaction, Paal-Knorr synthesis, and metal-catalyzed cyclization are commonly employed . These methods allow for the large-scale production of thiophene derivatives with high yields and purity, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while nucleophilic substitution can be facilitated by bases like sodium ethoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes and substituted carboxamides.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
N-([2,3’-bifuran]-5-ylmethyl)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal medication.
Dorzolamide: A carbonic anhydrase inhibitor used to treat glaucoma.
The uniqueness of N-([2,3’-bifuran]-5-ylmethyl)thiophene-3-carboxamide lies in its bifuran moiety, which imparts distinct electronic and steric properties, enhancing its potential for diverse applications in medicinal and materials chemistry.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(11-4-6-19-9-11)15-7-12-1-2-13(18-12)10-3-5-17-8-10/h1-6,8-9H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRYNFAHTUCNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.